2,6-ジアミノ-4-(2-フリル)-4H-チオピラン-3,5-ジカルボニトリル

概要

説明

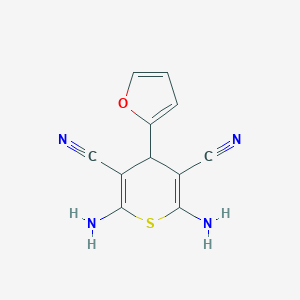

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring fused with a furan ring

科学的研究の応用

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties.

作用機序

Mode of Action

The compound undergoes a process called recyclization when it interacts with certain amines . This process involves the cleavage of the C–S bond of the thiopyran ring, forming intermediates . The nitrile group undergoes a regioselective nucleophilic attack by the nitrogen atom of amines, leading to the formation of adducts . A second molecule of amines attacks the thioamide group of the latter, eliminating an ammonia molecule and forming imines . These imines exist in tautomeric equilibrium with amines . Subsequent intramolecular attack by the lone electron pair of the amino group nitrogen atom on the thioamide carbon atom of the intermediates leads to their heterocyclization into 1,2,3,4-tetrahydropyridines . These eliminate hydrogen sulfide and are converted into 1,4-dihydropyridines . Oxidative dehydrogenation of these produces the 4-alkyl (aryl)-2,6-bis (R-methylamino)pyridine-3,5-dicarbonitriles .

準備方法

The synthesis of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of 4-alkyl (aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine . The reaction conditions often include boiling the reactants without solvent or in ethanol, leading to moderate yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

化学反応の分析

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile can be compared with similar compounds such as:

2,6-Diamino-4-fluoropyridinium triflate: This compound has a similar structure but with a fluorine atom instead of a furan ring.

4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans: These compounds are precursors in the synthesis of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile.

The uniqueness of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile lies in its fused thiopyran and furan rings, which impart distinct chemical and biological properties.

生物活性

2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile (CAS No. 123518-02-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 244.27 g/mol. The structure includes a thiopyran ring and furan moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile exhibits significant antimicrobial properties. In vitro tests have shown that it possesses broad-spectrum activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 20 µg/mL |

The compound's mechanism involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication . This inhibition is comparable to established antibiotics like ciprofloxacin, with an IC50 value of approximately 9.80 µM .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through hemolysis stabilization assays, where it demonstrated significant protective effects on human red blood cells (HRBCs). The results are summarized below:

| Compound Concentration (µg/mL) | HRBC Membrane Stabilization (%) |

|---|---|

| 50 | 86.70 |

| 100 | 90.52 |

| 200 | 95.00 |

These findings suggest that the compound may reduce inflammation by stabilizing cell membranes and preventing lysis induced by inflammatory mediators .

3. Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, the compound has shown promising antioxidant activity. The DPPH scavenging assay results indicate a strong capacity for free radical scavenging:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 84.16 |

| 20 | 88.56 |

| 50 | 90.52 |

This antioxidant activity is crucial for mitigating oxidative stress-related damage in biological systems .

Study on Antimicrobial Efficacy

A study conducted by researchers explored the efficacy of various thiopyran derivatives against resistant strains of bacteria. Among the compounds tested, 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile exhibited the most potent activity against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .

In Vivo Studies

Preliminary in vivo studies in animal models have indicated that this compound may also possess cytotoxic properties against cancer cell lines, although further research is needed to confirm these effects and elucidate the underlying mechanisms .

特性

IUPAC Name |

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVCOHNMMGJPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。